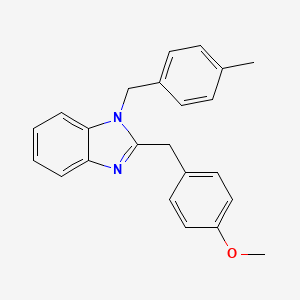![molecular formula C21H21N3O2 B5714202 N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)
N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a unique mechanism of action that makes it a promising tool for studying various biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its ability to interact with specific amino acid residues in the transmembrane domain of GPCRs. This interaction leads to a conformational change in the receptor, which can then activate downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific GPCR it interacts with. These effects can include changes in intracellular calcium levels, activation of protein kinases, and modulation of neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its selectivity for certain types of GPCRs. This allows researchers to study specific signaling pathways in a more targeted manner. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
Direcciones Futuras
There are several future directions for research involving N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One area of interest is in the study of GPCR dimerization and oligomerization, which could provide new insights into receptor function and regulation. Another potential direction is in the development of more potent analogs of this compound, which could improve its usefulness as a research tool. Additionally, there is potential for the use of this compound in drug discovery efforts, particularly for the development of novel therapeutics targeting GPCRs.
Conclusion:
In conclusion, this compound is a promising compound for scientific research, particularly in the study of GPCRs. Its unique mechanism of action, selectivity, and potential for future development make it a valuable tool for understanding various biochemical and physiological processes. Further research in this area could lead to new insights into receptor function and the development of novel therapeutics.
Métodos De Síntesis
The synthesis of N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves a multi-step process that requires a high degree of precision. The starting material for this synthesis is 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then transformed into the corresponding acid chloride. This acid chloride is then reacted with N-allyl-2-methylbenzamide in the presence of a catalyst to yield the final product.
Aplicaciones Científicas De Investigación
N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the study of G protein-coupled receptors (GPCRs). This compound has been shown to selectively bind to certain types of GPCRs, making it a valuable tool for studying their function and regulation.
Propiedades
IUPAC Name |
2-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-4-12-24(21(25)18-11-6-5-9-16(18)3)14-19-22-20(23-26-19)17-10-7-8-15(2)13-17/h4-11,13H,1,12,14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRDQTOQKBDCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(CC=C)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5714131.png)


![3,4-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5714155.png)

![N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5714163.png)






![N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714217.png)